5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole
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Overview
Description
5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields such as medicinal chemistry, material science, and industrial processes. The compound features a benzotriazole core substituted with a nitro group and a piperidin-1-ylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole typically involves the nitration of 1-(piperidin-1-ylmethyl)benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzotriazole. The initial step involves the alkylation of benzotriazole with piperidine to form 1-(piperidin-1-ylmethyl)benzotriazole. This intermediate is then subjected to nitration using a nitrating agent such as nitric acid. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzotriazole core can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(piperidin-1-ylmethyl)benzotriazole-5-amine.
Substitution: Formation of various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole is primarily attributed to its ability to interact with biological targets through its nitro and benzotriazole moieties. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzotriazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorobenzotriazole
- 5-Methylbenzotriazole
- 1H-Benzotriazole
Uniqueness
5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole is unique due to the presence of both the nitro group and the piperidin-1-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the piperidin-1-ylmethyl group improves its solubility and bioavailability.
Properties
IUPAC Name |
5-nitro-1-(piperidin-1-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-17(19)10-4-5-12-11(8-10)13-14-16(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCQRSCMSUBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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